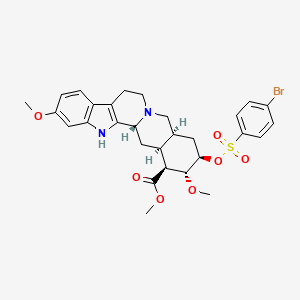
O-Acetyl Tramadol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Acetyl Tramadol is a synthetic opioid analgesic derived from tramadol. It is known for its potent pain-relieving properties and is used in the management of moderate to severe pain. The compound is structurally related to tramadol, with the addition of an acetyl group, which enhances its pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Tramadol typically involves the acetylation of tramadol. The process begins with the reaction of tramadol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the tramadol molecule.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is carried out in a controlled environment to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: O-Acetyl Tramadol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
O-Acetyl Tramadol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of opioid synthesis and modification.
Biology: Researchers study its effects on cellular processes and its interactions with biological molecules.
Medicine: It is investigated for its potential use in pain management and as an alternative to other opioids.
Industry: The compound is used in the development of new analgesic formulations and drug delivery systems.
Mécanisme D'action
O-Acetyl Tramadol exerts its effects through multiple mechanisms:
Opioid Receptor Agonism: It binds to and activates μ-opioid receptors, leading to analgesia.
Serotonin and Norepinephrine Reuptake Inhibition: The compound inhibits the reuptake of these neurotransmitters, enhancing their pain-relieving effects.
Molecular Targets and Pathways: The primary molecular targets are the μ-opioid receptors, and the pathways involved include the modulation of neurotransmitter release and inhibition of pain signal transmission.
Comparaison Avec Des Composés Similaires
Tramadol: The parent compound, with similar analgesic properties but less potent.
Tapentadol: Another synthetic opioid with dual mechanisms of action, similar to O-Acetyl Tramadol.
Oxycodone: A potent opioid analgesic with a different chemical structure but similar pain-relieving effects.
Uniqueness: this compound is unique due to its enhanced potency and dual mechanism of action, which combines opioid receptor agonism with serotonin and norepinephrine reuptake inhibition. This makes it a versatile and effective analgesic with a broad range of applications.
Propriétés
Numéro CAS |
1413642-27-9 |
|---|---|
Formule moléculaire |
C18H27NO3 |
Poids moléculaire |
305.418 |
Nom IUPAC |
[(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] acetate |
InChI |
InChI=1S/C18H27NO3/c1-14(20)22-18(15-9-7-10-17(12-15)21-4)11-6-5-8-16(18)13-19(2)3/h7,9-10,12,16H,5-6,8,11,13H2,1-4H3/t16-,18+/m1/s1 |
Clé InChI |
LQUPISJKOHCHAY-AEFFLSMTSA-N |
SMILES |
CC(=O)OC1(CCCCC1CN(C)C)C2=CC(=CC=C2)OC |
Synonymes |
(1R,2R)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol 1-Acetate; (1R,2R)-rel-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexyl Acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586606.png)
